molecular formula C23H25NO3 B13558743 2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid

2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid

Cat. No.: B13558743
M. Wt: 363.4 g/mol
InChI Key: CKPXXURIKDEMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a decahydrocyclohepta[c]pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the decahydrocyclohepta[c]pyrrole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

2-benzyl-1-oxo-3-phenyl-4,5,6,7,8,8a-hexahydro-3H-cyclohepta[c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C23H25NO3/c25-21-19-14-8-3-9-15-23(19,22(26)27)20(18-12-6-2-7-13-18)24(21)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,26,27)

InChI Key

CKPXXURIKDEMPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(=O)N(C(C2(CC1)C(=O)O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.